molecular formula C23H27N5O5 B11374398 N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11374398
M. Wt: 453.5 g/mol
InChI Key: TWBQYSKHVPFGQU-UHFFFAOYSA-N
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Description

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a morpholine moiety, and a nitrophenoxy group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H27N5O5/c1-2-9-27-21-8-3-17(14-20(21)25-22(27)15-26-10-12-32-13-11-26)24-23(29)16-33-19-6-4-18(5-7-19)28(30)31/h3-8,14H,2,9-13,15-16H2,1H3,(H,24,29)

InChI Key

TWBQYSKHVPFGQU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine and nitrophenoxy groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzodiazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

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